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Compound of Interest

Compound Name: 2,3-Dihydroxyquinoxaline

Cat. No.: B1670375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and biological applications of 2,3-Dihydroxyquinoxaline (CAS No. 15804-19-0), a heterocyclic

compound of significant interest in medicinal chemistry and neuropharmacology.

Chemical and Physical Properties
2,3-Dihydroxyquinoxaline, also known by its tautomeric name quinoxaline-2,3(1H,4H)-dione,

is a white to off-white crystalline solid.[1] It is characterized by a bicyclic structure composed of

a benzene ring fused to a pyrazine ring, with hydroxyl groups at the 2 and 3 positions of the

pyrazine ring. The presence of these hydroxyl groups and the amide functionalities in its

tautomeric form allows for significant hydrogen bonding, influencing its physical properties such

as a high melting point and solubility in polar solvents.[1]

Table 1: Physicochemical Properties of 2,3-Dihydroxyquinoxaline
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Property Value Source(s)

Molecular Formula C₈H₆N₂O₂ [2][3]

Molecular Weight 162.15 g/mol [2][3]

Appearance White to off-white solid [1]

Melting Point >300 °C [4][5]

Boiling Point 288.82 °C (estimated) [4][5]

pKa 10.66 ± 0.20 (predicted) [5]

Solubility
Soluble in polar solvents like

water and alcohols.[1]
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Uses and Applications in Research and Drug
Development
2,3-Dihydroxyquinoxaline and its derivatives are primarily investigated for their activity as

antagonists of ionotropic glutamate receptors, specifically the AMPA, kainate, and NMDA

receptors.[7][8][9] This antagonistic activity makes them valuable tools in neuropharmacology

for studying excitatory neurotransmission and for the development of therapeutic agents

targeting neurological and psychiatric disorders.

Key research applications include:

Neuroprotection: By blocking glutamate receptors, these compounds can mitigate the

excitotoxic cascade, a key pathological process in neurodegenerative diseases such as

Alzheimer's, Parkinson's, and Huntington's disease, as well as in ischemic stroke.[7]

Anticonvulsant Activity: The antagonism of excitatory glutamate receptors suggests potential

applications in the treatment of epilepsy and other seizure disorders.
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Analgesia: Kainate receptors, in particular, are involved in pain signaling pathways, making

their antagonists potential targets for the development of novel analgesics.[2]

Synthetic Chemistry: The quinoxaline scaffold serves as a versatile building block for the

synthesis of more complex heterocyclic compounds with diverse biological activities.[10] It

can undergo electrophilic substitution reactions to introduce various functional groups.[10]

Key Experimental Protocols
Synthesis of 2,3-Dihydroxyquinoxaline
The most common method for the synthesis of 2,3-Dihydroxyquinoxaline is the condensation

reaction between o-phenylenediamine and oxalic acid.

Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-

phenylenediamine (1 equivalent) in a suitable solvent, such as a mixture of water and

ethanol.

Addition of Reagent: Slowly add a solution of oxalic acid (1 equivalent) in the same solvent

to the flask.

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a

period of 2-4 hours. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. The product

will precipitate out of the solution.

Purification: Collect the solid product by vacuum filtration and wash it with cold water,

followed by a small amount of cold ethanol to remove any unreacted starting materials. The

product can be further purified by recrystallization from a suitable solvent system, such as

ethanol/water or dimethylformamide (DMF)/water.

Electrophilic Nitration of 2,3-Dihydroxyquinoxaline
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This protocol describes the introduction of a nitro group onto the aromatic ring of 2,3-
Dihydroxyquinoxaline, a common step in the synthesis of more potent glutamate receptor

antagonists.

Methodology:

Reaction Setup: In a flask cooled in an ice bath, dissolve 2,3-Dihydroxyquinoxaline (1

equivalent) in concentrated sulfuric acid.

Addition of Nitrating Agent: Slowly add potassium nitrate (1 equivalent) portion-wise to the

stirred solution, maintaining the temperature below 10 °C.

Reaction Conditions: Continue stirring the reaction mixture in the ice bath for 30-60 minutes,

then allow it to warm to room temperature and stir for an additional 2-3 hours.

Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will

precipitate out of the solution.

Purification: Collect the precipitate by filtration, wash thoroughly with water until the filtrate is

neutral, and then dry the product. Further purification can be achieved by recrystallization.

Synthesis of a Ruthenium(II) Carbonyl Complex
2,3-Dihydroxyquinoxaline can act as a ligand in coordination chemistry. This protocol outlines

a general procedure for its reaction with a ruthenium carbonyl complex.[10]

Methodology:

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve 2,3-Dihydroxyquinoxaline (1 equivalent) in a high-boiling, coordinating solvent

such as dimethyl sulfoxide (DMSO).

Addition of Ruthenium Precursor: Add triruthenium dodecacarbonyl (Ru₃(CO)₁₂) (1/3

equivalent) to the solution.

Reaction Conditions: Heat the reaction mixture to a temperature sufficient to promote the

reaction and dissolution of the reactants (e.g., 80-120 °C) for several hours. The reaction
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progress can be monitored by techniques such as IR spectroscopy (observing changes in

the carbonyl stretching frequencies).

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product

may be precipitated by the addition of a non-coordinating solvent. The resulting solid is

collected by filtration, washed, and dried. Purification is typically achieved by recrystallization

or column chromatography.

Signaling Pathways and Mechanism of Action
As a glutamate receptor antagonist, 2,3-Dihydroxyquinoxaline blocks the binding of the

excitatory neurotransmitter glutamate to its receptors, thereby inhibiting the downstream

signaling cascades.
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Caption: AMPA Receptor Antagonism by 2,3-Dihydroxyquinoxaline.

Kainate Receptor Antagonism
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Caption: Kainate Receptor Antagonism by 2,3-Dihydroxyquinoxaline.
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Caption: NMDA Receptor Antagonism by 2,3-Dihydroxyquinoxaline.

Conclusion
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2,3-Dihydroxyquinoxaline is a foundational molecule in the study of excitatory amino acid

receptor pharmacology. Its straightforward synthesis and potent, broad-spectrum antagonism

of ionotropic glutamate receptors make it an invaluable tool for researchers in neuroscience

and drug development. The continued exploration of its derivatives holds promise for the

discovery of novel therapeutics for a range of neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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